N-Desmethyl Clozapine-d8
Overview
Description
N-Desmethyl Clozapine-d8, also known as norclozapine, is a deuterium-labeled major metabolite of Clozapine . It is reported to act as a highly potent and selective 5-HT 2c serotonin receptor antagonist .
Synthesis Analysis
N-Desmethyl Clozapine can be synthesized from Piperazine and 8-Chloro-5,10-dihydrodibenzo [b,e] [1,4]diazepin-11-one . In studies with in vitro microsomal preparations of human liver, Clozapine was noted to metabolize to N-Desmethyl Clozapine and Clozapine N-oxide . Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine .
Molecular Structure Analysis
The molecular formula of N-Desmethyl Clozapine-d8 is C17H17ClN4 . The molecular weight is 320.8 g/mol . The exact mass is 320.1643882 g/mol . The structure of N-Desmethyl Clozapine-d8 includes a dibenzodoazepine substituted with chloro and piperazino groups .
Chemical Reactions Analysis
N-Desmethylclozapine serves as an agonist to muscarinic acetylcholine receptors, and is known to exert its antipsychotic action. It blocks synaptic transmission by antagonizing synaptic GABA (γ-aminobutyric acid) receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Desmethyl Clozapine-d8 include a molecular weight of 320.8 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 320.1643882 g/mol, Monoisotopic Mass of 320.1643882 g/mol, Topological Polar Surface Area of 39.7 Ų, Heavy Atom Count of 22, Formal Charge of 0, Complexity of 421, and Isotope Atom Count of 8 .
Scientific Research Applications
1. Interaction with Hematopoietic Precursors
N-Desmethylclozapine, a metabolite of clozapine, has been studied for its interaction with hematopoietic precursors. Research shows that it is toxic to hematopoietic precursors of both myeloid and erythroid lineages, suggesting a mechanism for drug-induced agranulocytosis (Gerson, Arce, & Meltzer, 1994).
2. Influence on Salivary Secretion
N-Desmethylclozapine has been observed to exert mixed agonist/antagonist actions on salivary secretion in rats, affecting muscarinic acetylcholine M1-receptors and involving blockade of M3-receptors (Ekström, Godoy, & Riva, 2010).
3. Modulation of Neurotransmission
This metabolite acts as an allosteric agonist at muscarinic 1 receptors and potentiates N-methyl-d-aspartate (NMDA) receptor activity, suggesting a role in modulating both muscarinic and glutamatergic neurotransmission (Sur et al., 2003).
4. Pharmacokinetic Variability in Schizophrenia
A study exploring the genome-wide association of clozapine serum concentration found a novel variant associated with reduced clozapine levels, highlighting the variability in response among patients with schizophrenia (Smith et al., 2020).
5. Use in Leukemic Cell Purging
N-Desmethyl clozapine has been hypothesized as a potential in vitro purging agent for leukemia patients, suggesting its utility in improving the therapeutic efficacy of autologous transplantation in leukemic patients (Ratna & Sastry, 2005).
6. Potential for Antipsychotic Therapy
Investigations into N-desmethylclozapine's antipsychotic potential revealed its unique pharmacological profile, such as muscarinic agonism, which could make it a viable adjunctive treatment in antipsychotic regimens (Natesan et al., 2007).
7. Role in Drug Metabolism
Research has also focused on the role of various cytochrome P450 enzymes in the metabolism of clozapine to N-desmethylclozapine, essential for understanding drug interactions and metabolism (Eiermann et al., 2003).
Safety And Hazards
Hazard statements for N-Desmethyl Clozapine-d8 indicate that it is toxic if swallowed. It is suspected of causing genetic defects and damaging fertility or the unborn child. It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UFBJYANTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Clozapine-d8 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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